

A Comparative Guide to SRT3025 and SRT1720 for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SRT3025
Cat. No.:	B3027058

[Get Quote](#)

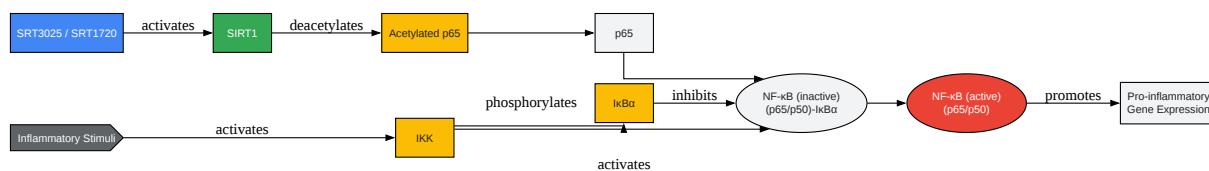
In the field of sirtuin research, small molecule activators have garnered significant interest for their therapeutic potential across a range of age-related and metabolic diseases. Among these, **SRT3025** and SRT1720 have emerged as important tools for investigating the role of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase. This guide provides a comprehensive comparison of **SRT3025** and SRT1720, offering researchers and drug development professionals a detailed overview of their properties, supported by experimental data.

Mechanism of Action and In Vitro Activity

Both **SRT3025** and SRT1720 are synthetic, small-molecule activators of SIRT1.^[1] They are believed to act through an allosteric mechanism, binding to a site on the SIRT1 enzyme-peptide substrate complex to lower the Michaelis constant (K_m) for the acetylated substrate.^[2] ^[3] This mode of action enhances the enzyme's deacetylase activity.

SRT1720 has been reported to be a potent activator of SIRT1, with an EC₅₀ of 0.16 μM in a cell-free assay.^[2]^[4] It exhibits selectivity for SIRT1, being over 230-fold less potent for SIRT2 and SIRT3.^[2]^[5] In contrast, while **SRT3025** is also a known SIRT1 activator, a direct EC₅₀ value from comparable assays is not as readily available in the public domain. However, studies have shown that **SRT3025** effectively activates wild-type SIRT1 in vitro, but not an activation-resistant E230K mutant, confirming its direct interaction with the enzyme.^[6]^[7]

Quantitative Comparison of In Vitro Activity

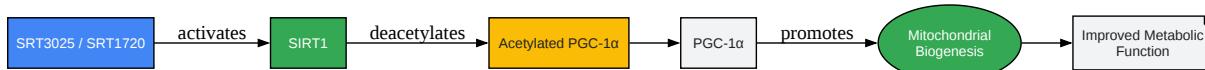

Compound	Target	EC50 (SIRT1 activation)	Selectivity	Key Findings
SRT1720	SIRT1	0.16 μ M[2][8][9]	>230-fold vs. SIRT2 and SIRT3[2][5]	Potent, selective SIRT1 activator.
SRT3025	SIRT1	Not explicitly reported	Selective for SIRT1	Activates wild-type SIRT1; no activity on E230K mutant.[6][7]

Signaling Pathways

The therapeutic effects of **SRT3025** and SRT1720 are mediated through the modulation of key signaling pathways downstream of SIRT1. Two of the most well-documented pathways are the NF- κ B and PGC-1 α pathways.

NF- κ B Signaling Pathway

SIRT1 is a known negative regulator of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] By deacetylating the p65 subunit of NF- κ B, SIRT1 inhibits its transcriptional activity, leading to a reduction in the expression of pro-inflammatory cytokines.[11] Both SRT1720 and **SRT3025** have been shown to suppress inflammation by activating SIRT1 and subsequently inhibiting NF- κ B signaling.[7][10][12]



[Click to download full resolution via product page](#)

Figure 1: **SRT3025/SRT1720**-mediated inhibition of the NF-κB pathway.

PGC-1 α Signaling Pathway

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α) is a master regulator of mitochondrial biogenesis and function.[13] SIRT1 can deacetylate and activate PGC-1 α , leading to increased mitochondrial gene expression and enhanced oxidative metabolism.[14][15] Both SRT1720 and **SRT3025** have been demonstrated to activate the SIRT1/PGC-1 α pathway, which is believed to contribute to their beneficial metabolic effects.[16][17][18]

[Click to download full resolution via product page](#)

Figure 2: Activation of the PGC-1 α pathway by **SRT3025/SRT1720**.

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is a generalized method for assessing the in vitro activity of SIRT1 in the presence of activators like **SRT3025** and SRT1720.

Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine)
- NAD⁺
- SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution
- Test compounds (**SRT3025**, SRT1720) dissolved in DMSO

- 96-well black, flat-bottom plates
- Fluorescence microplate reader

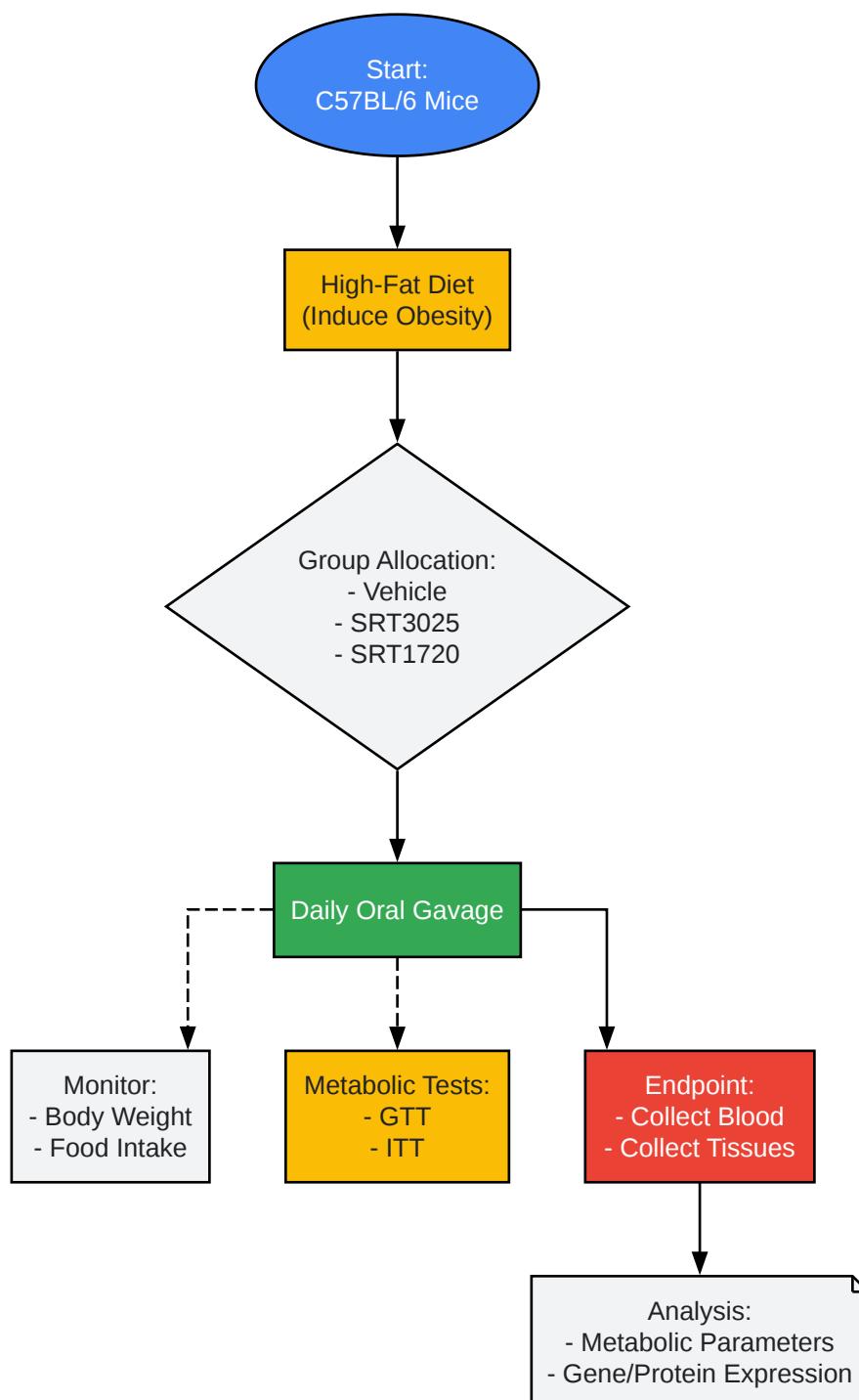
Procedure:

- Prepare serial dilutions of the test compounds in SIRT1 assay buffer.
- In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and the test compound or vehicle (DMSO).
- Initiate the reaction by adding NAD⁺.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and generate a fluorescent signal by adding the developer solution.
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[19][20]
- Calculate the percent activation relative to the vehicle control.

In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **SRT3025** and **SRT1720** in a mouse model of diet-induced obesity.

Animal Model:


- Male C57BL/6 mice.[6][21]

Procedure:

- Induce obesity by feeding the mice a high-fat diet (e.g., 60% calories from fat) for a specified period.[21]
- Divide the obese mice into treatment groups: vehicle control, **SRT3025**, and SRT1720.

- Administer the compounds daily via oral gavage. Dosing can vary, for example, SRT1720 at 100 mg/kg and **SRT3025** at a different dose based on preliminary studies.[6][12][21]
- Monitor body weight and food intake regularly.[22]
- Perform metabolic assessments such as glucose tolerance tests and insulin tolerance tests at specified time points.
- At the end of the study, collect blood and tissues for analysis of metabolic parameters (e.g., plasma glucose, insulin, lipids) and gene/protein expression in relevant tissues (e.g., liver, muscle, adipose tissue).[6][21]

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 3: Workflow for an in vivo efficacy study.

Conclusion

SRT3025 and SRT1720 are valuable pharmacological tools for investigating the biology of SIRT1 and its therapeutic potential. While both compounds are potent activators of SIRT1, SRT1720 is more extensively characterized in the public literature with a defined EC50 value and selectivity profile. Both compounds have demonstrated efficacy in preclinical models through the modulation of key signaling pathways such as NF-κB and PGC-1α. The choice between **SRT3025** and SRT1720 for a particular research application may depend on the specific experimental context, desired pharmacokinetic properties, and the availability of detailed characterization data. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intraperitoneal injection of the SIRT1 activator SRT1720 attenuates the progression of experimental osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT1720 | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin 3, a new target of PGC-1alpha, plays an important role in the suppression of ROS and mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SIRT1-dependent PGC-1 α deacetylation by SRT1720 rescues progression of atherosclerosis by enhancing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Resveratrol and SIRT1 on PGC-1 α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]
- 17. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1 α (PGC-1 α) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT1/PGC-1 pathway activation triggers autophagy/mitophagy and attenuates oxidative damage in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 20. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Comparative Guide to SRT3025 and SRT1720 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3027058#comparing-srt3025-and-srt1720-in-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com